molecular formula C16H16ClNO B401097 4-chloro-N-[4-(propan-2-yl)phenyl]benzamide

4-chloro-N-[4-(propan-2-yl)phenyl]benzamide

Cat. No.: B401097
M. Wt: 273.75g/mol
InChI Key: OHAHZLOBTHYVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-(propan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and an isopropyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(propan-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-chlorobenzoyl chloride with 4-isopropylaniline in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The resulting intermediate is then subjected to amidation to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(propan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-isopropyl-phenyl-benzamide derivatives.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: 4-Chlorobenzoic acid and 4-isopropylaniline.

Scientific Research Applications

4-chloro-N-[4-(propan-2-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(propan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and isopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methyl-phenyl)-benzamide
  • 4-Chloro-N-(4-ethyl-phenyl)-benzamide
  • 4-Chloro-N-(4-tert-butyl-phenyl)-benzamide

Uniqueness

4-chloro-N-[4-(propan-2-yl)phenyl]benzamide is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75g/mol

IUPAC Name

4-chloro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-5-9-15(10-6-12)18-16(19)13-3-7-14(17)8-4-13/h3-11H,1-2H3,(H,18,19)

InChI Key

OHAHZLOBTHYVNB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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